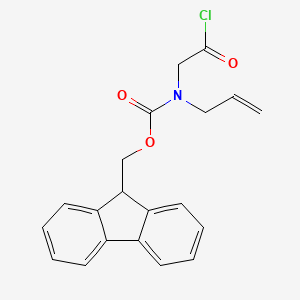
(9H-Fluoren-9-yl)methylallyl(2-chloro-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methylallyl(2-chloro-2-oxoethyl)carbamate: is a chemical compound with the molecular formula C20H18ClNO3 and a molecular weight of 355.81 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a fluorenyl group, an allyl group, and a carbamate linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methylallyl(2-chloro-2-oxoethyl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with allylamine and 2-chloroacetyl chloride . The reaction is carried out under anhydrous conditions and requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction Reactions: The fluorenyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides or nitriles can be formed.
Oxidation Products: Oxidation can lead to the formation of fluorenone derivatives.
Reduction Products: Reduction can yield fluorenylmethanol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: Research applications include studying the interactions of carbamate compounds with biological systems, which can provide insights into enzyme inhibition and potential therapeutic uses .
Industry: In the industrial sector, the compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methylallyl(2-chloro-2-oxoethyl)carbamate involves its interaction with biological molecules through its carbamate linkage . This interaction can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access . The fluorenyl group can also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate
- (9H-Fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate
- (9H-Fluoren-9-yl)methyl ®-(1-mercaptopropan-2-yl)carbamate
Uniqueness: The presence of the allyl group and the chloroacetyl moiety in (9H-Fluoren-9-yl)methylallyl(2-chloro-2-oxoethyl)carbamate distinguishes it from other fluorenylmethyl carbamates. These functional groups confer unique reactivity and potential for diverse chemical transformations .
Properties
Molecular Formula |
C20H18ClNO3 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-chloro-2-oxoethyl)-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C20H18ClNO3/c1-2-11-22(12-19(21)23)20(24)25-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18H,1,11-13H2 |
InChI Key |
UGZWUFMJGADFOM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC(=O)Cl)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















